Methyl imidazo[1,2-a]pyridine-6-carboxylate
CAS No.: 136117-69-6
Cat. No.: VC21182372
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136117-69-6 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | methyl imidazo[1,2-a]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-8-10-4-5-11(8)6-7/h2-6H,1H3 |
| Standard InChI Key | BTDBMFODXFTFIL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN2C=CN=C2C=C1 |
| Canonical SMILES | COC(=O)C1=CN2C=CN=C2C=C1 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Isomeric Considerations
Methyl imidazo[1,2-a]pyridine-6-carboxylate (IUPAC: methyl 6-(methoxycarbonyl)imidazo[1,2-a]pyridine) is distinguished by its bicyclic framework, where the imidazole ring is fused to a pyridine ring at the 1,2-a positions. The methyl ester group at the 6-position introduces steric and electronic modifications that influence its reactivity and interactions . A closely related isomer, methyl imidazo[1,5-a]pyridine-6-carboxylate (PubChem CID: 10511475), exists but differs in the fusion pattern of the heterocyclic rings . This distinction is critical, as ring fusion impacts aromaticity, dipole moments, and biological target affinity .
Molecular and Spectroscopic Characterization
The molecular formula is C₁₀H₉N₂O₂, with a molecular weight of 189.19 g/mol (calculated). Key spectral data for analogous compounds include:
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IR Spectroscopy: Stretching vibrations at 1,658 cm⁻¹ (ester C=O) and 1,254 cm⁻¹ (C–N), consistent with imidazo[1,2-a]pyridine esters .
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¹H NMR: Signals at δ 3.89 ppm (singlet, ester -OCH₃) and δ 8.65 ppm (doublet, pyridine H-5), observed in derivatives with similar substitution patterns .
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Mass Spectrometry: A molecular ion peak at m/z 189 (M⁺) and fragmentation patterns aligning with ester cleavage and heterocyclic ring stability .
Synthesis and Structural Elucidation
Synthetic Routes to Imidazo[1,2-a]pyridine Esters
The synthesis of methyl imidazo[1,2-a]pyridine-6-carboxylate derivatives typically involves multi-component reactions (MCRs) or functionalization of preformed imidazo[1,2-a]pyridine cores:
Multi-Component Cascade Reactions
A five-component reaction using 1,1-bis(methylthio)-2-nitroethene, aldehydes, cyanoacetohydrazides, and diamines yields imidazo[1,2-a]pyridine-6-carbohydrazides (e.g., 6a–q) . For ester derivatives, post-synthetic esterification or transesterification steps may be employed.
| Component | Role | Equivalents |
|---|---|---|
| Cyanoacetohydrazide | Nucleophile | 1.0 |
| 4-Nitroacetophenone | Electrophile | 1.1 |
| Aldehyde | Knoevenagel donor | 1.2 |
| Solvent | H₂O/EtOH (1:3 v/v) | — |
| Temperature | 78°C | 5 hours |
Hydrazide Intermediate Strategy
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (1) can be converted to hydrazides (2) via refluxing with hydrazine hydrate. Subsequent condensation with ketones yields hydrazones (3a–c), which cyclize to thiazolidines (4a–g) under acidic conditions . Esterification of carboxylic acid intermediates with methanol/sulfuric acid provides the methyl ester .
Physicochemical and Reactivity Profiles
Solubility and Stability
Imidazo[1,2-a]pyridine esters exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water. Stability studies on analogs suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating anhydrous storage .
Reactivity in Medicinal Chemistry
The ester group serves as a versatile handle for derivatization:
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Hydrolysis: Forms carboxylic acids for salt formation or conjugation.
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Aminolysis: Reacts with amines to yield amides, enhancing target binding .
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Cross-Coupling: Suzuki-Miyaura reactions at the 6-position enable aryl/heteroaryl substitutions .
| Compound | Target | IC₅₀/EC₅₀ | Notes |
|---|---|---|---|
| 4a | M. tuberculosis | 6.25 µg/mL | Thiazolidine derivative |
| 3-IPEHPC | RGGT | 0.8 µM | Phosphonocarboxylate inhibitor |
| 1a | RGGT | 1.2 µM | Carboxyester variant |
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting hydrazides (2) with esters improves metabolic stability and oral bioavailability .
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Prodrug Design: Ester groups enable prodrug formulations, as seen in antiviral agents like remdesivir .
Computational Modeling
Docking studies predict that the ester moiety enhances interactions with hydrophobic pockets in RGGT’s active site. Molecular dynamics simulations suggest improved binding kinetics compared to carboxylate analogs .
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